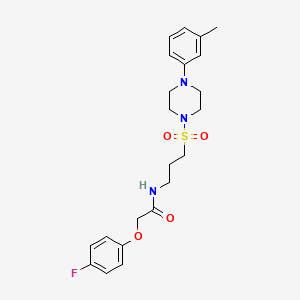

2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide is a chemical entity that appears to be related to a class of compounds known for their pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a phenoxy group, a piperazine moiety, and an acetamide group, which are common in medicinal chemistry for their potential biological activities.

Synthesis Analysis

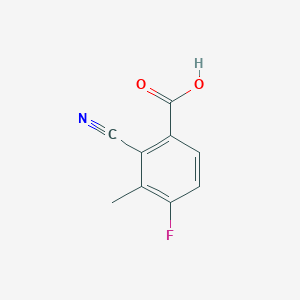

The synthesis of related N-phenoxypropylacetamide derivatives, as discussed in the first paper, involves the preparation of compounds with antiulcer activity . These compounds were synthesized and tested for their ability to both reduce gastric acid secretion and protect the stomach lining. The second paper describes the synthesis of novel acetamide compounds using 3-fluoro-4-cyanophenol as a starting material, followed by characterization through elemental analysis, IR, and 1H NMR . The third paper details the synthesis of a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which were prepared by reacting benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution with various electrophiles . These methods provide insight into the potential synthetic routes that could be applied to the compound .

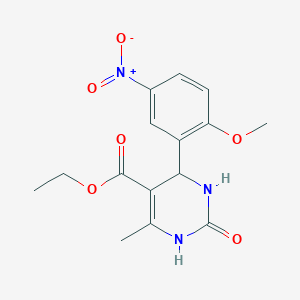

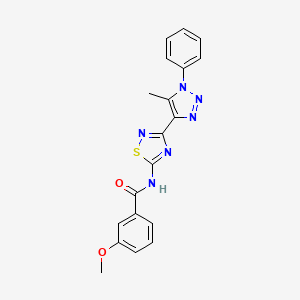

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are commonly used to identify functional groups and confirm the structure of synthesized compounds . These techniques would be essential in analyzing the molecular structure of this compound to ensure the correct synthesis and to understand the spatial arrangement of its atoms and functional groups.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds typically include the formation of amide bonds and the introduction of sulfonyl and phenoxy groups . These reactions are crucial for imparting the desired pharmacological properties to the compounds. The reactivity of the compound would likely involve similar chemical transformations, which could be explored to modify its structure and enhance its biological activity.

Physical and Chemical Properties Analysis

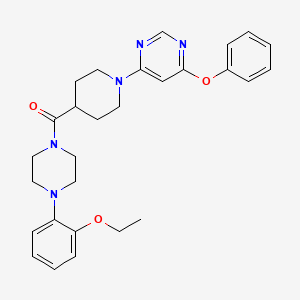

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of a fluorophenoxy group, for example, could affect the compound's lipophilicity and its ability to interact with biological targets . The piperazine moiety is known to be a versatile linker in drug molecules, which can impact the compound's conformational flexibility and pharmacokinetics . Understanding these properties is essential for predicting the behavior of the compound in biological systems and for optimizing its pharmacological profile.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-Tumor Activities

Compounds related to 2-(4-fluorophenoxy)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide have shown potential in anti-tumor activities. For example, a study on the synthesis of novel isoxazole compounds, which are structurally related, demonstrated that some of these compounds exhibited significant anti-tumor activities (Qi Hao-fei, 2011).

Synthesis and Antibacterial Activities

Another area of application is in the synthesis of derivatives with antibacterial properties. A study on 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives found that some of these compounds, which are structurally similar, showed better antibacterial activities (Wu Qi, 2014).

Drug Development

In the field of drug development, derivatives of this compound are explored for their potential as calcium-channel blockers and antihypertensive agents. Research on 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and related compounds, which share a similar structural framework, indicated that some compounds were more potent than traditional drugs in this category (J. R. Shanklin et al., 1991).

Imaging and Diagnostics

In imaging and diagnostics, compounds like this compound are used in the development of imaging agents. For instance, [18F]DASA-23, a related compound, was developed for imaging tumor glycolysis through the non-invasive measurement of pyruvate kinase M2 (C. Beinat et al., 2017).

Antibacterial and Antifungal Applications

Several derivatives of this compound have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some of these compounds showed significant biological activities, indicating their potential use in treating various infections (G. Khan et al., 2019).

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O4S/c1-18-4-2-5-20(16-18)25-11-13-26(14-12-25)31(28,29)15-3-10-24-22(27)17-30-21-8-6-19(23)7-9-21/h2,4-9,16H,3,10-15,17H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRPKPKVNYNOAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2553014.png)

![4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2553015.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2553026.png)